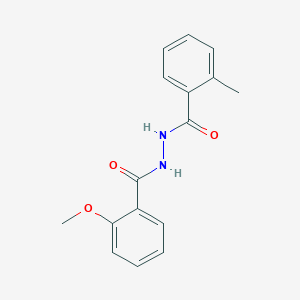
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as PBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBC belongs to the class of pyrazole-based compounds and has been found to exhibit several biological activities.
作用機序
The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. For example, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide inhibits the activity of COX-2, which is involved in inflammation. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its potential use as a building block in the synthesis of MOFs and COFs. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been found to exhibit various biological activities, which makes it a potential candidate for drug development. However, one of the limitations of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its low solubility in water, which makes it difficult to use in biological assays.
将来の方向性
There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide. One of the future directions is to study the structure-activity relationship of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide and its derivatives to identify more potent compounds. Another future direction is to study the potential use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a photosensitizer in photodynamic therapy. In addition, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a building block in the synthesis of MOFs and COFs could be further explored. Finally, the use of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide as a ligand in asymmetric catalysis could also be studied further.
Conclusion:
In conclusion, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit several biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as DCC and DMAP. The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood, but it has been proposed that N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide exerts its biological activities by inhibiting various enzymes and proteins. There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, including the study of its structure-activity relationship, potential use as a photosensitizer, and use as a building block in the synthesis of MOFs and COFs.
合成法
The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N, N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or N, N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide.
科学的研究の応用
N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been studied for its potential use as a ligand in asymmetric catalysis.
特性
IUPAC Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-21-15-20(24-25-21)18-9-5-2-6-10-18/h1-15H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKZHNORNRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)




